molecular formula C14H17N B12875124 1-Ethyl-2-methyl-5-(4-methylphenyl)-1H-pyrrole CAS No. 62041-50-3

1-Ethyl-2-methyl-5-(4-methylphenyl)-1H-pyrrole

Cat. No.: B12875124
CAS No.: 62041-50-3
M. Wt: 199.29 g/mol
InChI Key: YFVUFCMXZZFDGS-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-5-(p-tolyl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features an ethyl group at the first position, a methyl group at the second position, and a p-tolyl group at the fifth position of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-methyl-5-(p-tolyl)-1H-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-1H-pyrrole with p-tolylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 1-Ethyl-2-methyl-5-(p-tolyl)-1H-pyrrole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-methyl-5-(p-tolyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the pyrrole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), often under controlled temperatures and inert atmospheres.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of 1-ethyl-2-methyl-5-(p-tolyl)-1H-pyrrolidine.

    Substitution: Formation of halogenated, nitrated, or sulfonated pyrrole derivatives.

Scientific Research Applications

1-Ethyl-2-methyl-5-(p-tolyl)-1H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-5-(p-tolyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-methyl-5-phenyl-1H-pyrrole
  • 1-Ethyl-2-methyl-5-(m-tolyl)-1H-pyrrole
  • 1-Ethyl-2-methyl-5-(o-tolyl)-1H-pyrrole

Uniqueness

1-Ethyl-2-methyl-5-(p-tolyl)-1H-pyrrole is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

62041-50-3

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

1-ethyl-2-methyl-5-(4-methylphenyl)pyrrole

InChI

InChI=1S/C14H17N/c1-4-15-12(3)7-10-14(15)13-8-5-11(2)6-9-13/h5-10H,4H2,1-3H3

InChI Key

YFVUFCMXZZFDGS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=C1C2=CC=C(C=C2)C)C

Origin of Product

United States

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